

Application Note: High-Resolution NMR Structural Elucidation of Scutebarbatine Z

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Compound of Interest

Compound Name: Scutebarbatine Z

CAS No.: 1312716-28-1

Cat. No.: B596824

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Technique: 1D (

H,

C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Spectroscopy Target Molecule:

Scutebarbatine Z (Neo-clerodane diterpenoid) Instrumentation: 600 MHz NMR

(Recommended)

Executive Summary

Scutebarbatine Z is a bioactive constituent of *Scutellaria barbata*, a Traditional Chinese Medicine (TCM) herb widely investigated for its antitumor properties. Chemically, it belongs to the neo-clerodane diterpenoid class, often esterified with nitrogen-containing side chains (e.g., nicotinic acid), classifying it as a diterpenoid alkaloid.

The structural elucidation of **Scutebarbatine Z** presents specific challenges:

- **Crowded Aliphatic Region:** The decalin core generates overlapping methylene signals in the 1.0–2.5 ppm range.
- **Ester Linkages:** Determining the regiochemistry of nicotinoyl or acetyl groups requires precise HMBC analysis.

- Relative Stereochemistry: The trans-decalin junction and the orientation of the C-13 spiro-lactone or side chains demand rigorous NOESY/ROESY interpretation.

This guide provides a standardized protocol for the complete spectral assignment of **Scutebarbatine Z**, ensuring data integrity and reproducibility.

Sample Preparation & Acquisition Protocols

Solvents and Sample Handling[1]

- Primary Solvent: Deuterated Chloroform (CDCl_3 , 99.8% D) is the standard solvent for neo-clerodanes due to good solubility and spectral resolution.
- Alternative Solvent: If signals overlap critically (e.g., H-12/H-18), Pyridine- d_6 ($\text{C}_5\text{H}_5\text{N}-d_6$) is recommended to induce solvent-induced shifts (ASIS), resolving overlapping multiplets. [1]
- Concentration: Dissolve 5–10 mg of isolated **Scutebarbatine Z** in 600 μL of solvent. Filter through a cotton plug into a high-quality 5mm NMR tube to remove particulates that cause line broadening. [1]

Acquisition Parameters (600 MHz)

Experiment	Pulse Sequence	Scans (NS)	Mixing Time / Delay	Purpose
H NMR	zg30	16–64	D1 = 1.0 s	Quantitative integration; identification of diagnostic functional groups.[1]
C NMR	zgpg30	1024+	D1 = 2.0 s	Identification of carbonyls (esters vs. ketones) and quaternary carbons.[1]
COSY	cosygpppqf	8–16	-	Tracing spin systems (e.g., H-1 H-2 H-3).
HSQC	hsqcedetgp	8–16	Hz	Direct H-C correlation; multiplicity editing (CH/CH positive, CH negative).
HMBC	hmbcgpplndqf	16–32	Hz	Long-range correlations (2-3 bonds); connecting side chains to the core.[1]
NOESY	noesypphp	16–32	ms	Spatial proximity for

stereochemical
assignment.

Structural Elucidation Workflow

The analysis follows a deductive logic pathway: Identify Fragments

Assemble Skeleton

Define Stereochemistry.

Step 1: Diagnostic 1D NMR Signals

Before 2D analysis, screen the

¹H spectrum for key structural motifs characteristic of Scutebarbatines:

- Nicotinoyl Group (Side Chain): Look for downfield aromatic signals (8.8–9.2, 8.2, 7.4 ppm) indicating a pyridine ring.
- Furan/Lactone Moiety: Signals at 6.0–7.5 ppm often indicate the furan ring or unsaturated lactone at C-13/C-16.[\[1\]](#)
- Angular Methyls: Two singlets (or doublets) in the 0.8–1.3 ppm range (Me-19, Me-20) are crucial anchors for the decalin core.[\[1\]](#)

Step 2: Fragment Assembly (2D Logic)

- The Decalin Core (COSY/HSQC):
 - Trace the H-1
H-2
H-3 spin system.
 - Trace the H-6

H-7

H-8 spin system.

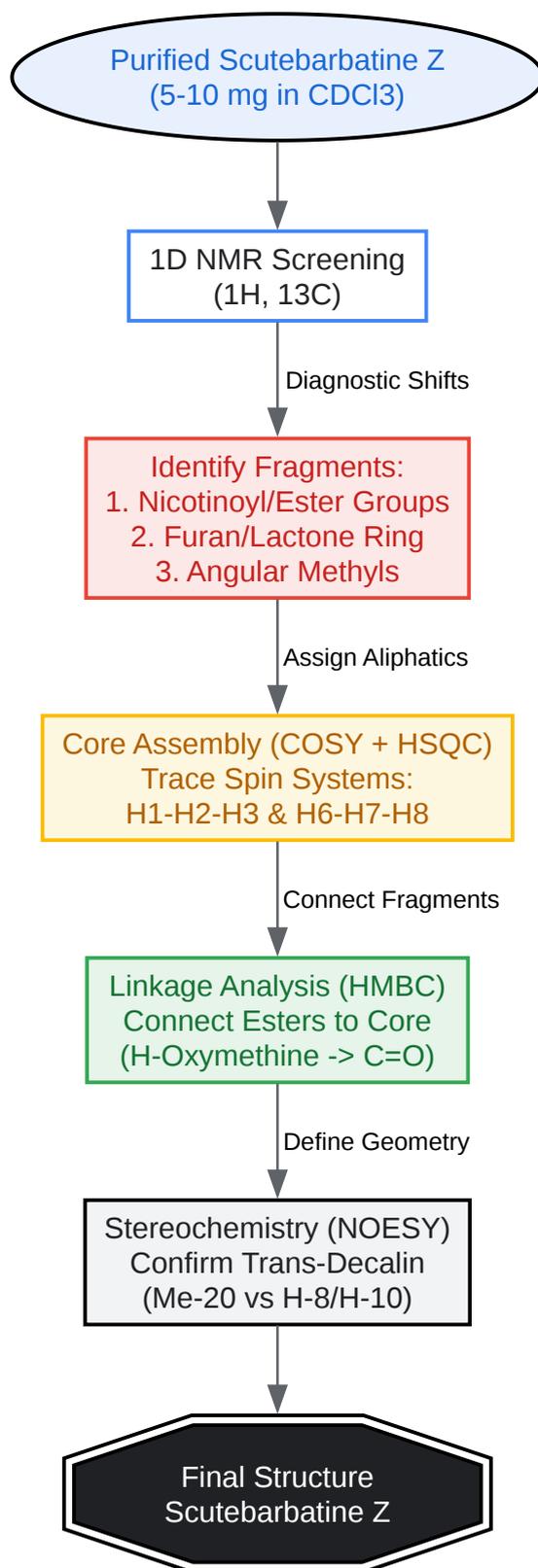
- Note: H-10 is usually a quaternary carbon in neo-clerodanes; therefore, the spin systems are interrupted.[1]
- Connecting Side Chains (HMBC):
 - Ester Regiochemistry: This is the most critical step. If a nicotinoyl group is present, find the carbonyl carbon (ppm). Look for an HMBC correlation from the oxymethine proton on the core (e.g., H-6 or H-7) to this carbonyl.[1] This definitively places the ester.
 - Quaternary Assembly: Use HMBC from the angular methyls (Me-19, Me-20) to locate the quaternary carbons (C-5, C-9) and adjacent carbons.[1]

Step 3: Stereochemistry (NOESY)

Neo-clerodanes typically possess a trans-decalin ring junction.[1]

- Key NOE: H-8 (if axial) should show NOE with angular methyls if they are syn-facial.
- C-13 Configuration: For spiro-lactones, the relative stereochemistry is determined by NOEs between the side chain protons (H-12) and the ring protons (H-14, H-15, H-16).[1]

Visualization: Elucidation Logic Flow



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Figure 1: Logical workflow for the NMR-based structural elucidation of **Scutebarbatine Z**.

Representative Data Table

The following table summarizes the expected chemical shifts for **Scutebarbatine Z**, based on the neo-clerodane scaffold and analogous compounds (Scutebarbatine A/B) reported in Chem. Pharm. Bull. [1].

Table 1: Representative NMR Data (600 MHz, CDCl₃)

Position	(ppm)	(ppm), Mult (Hz)	HMBC Correlations (H C)
1	18.5	1.60, m	C-2, C-3
2	26.8	1.85, m	C-4
3	35.2	1.55, m	C-1, C-4
4	75.1 (C-O)	-	-
6	72.4	5.25, dd (11.0, 4.[1]5)	C-1' (Ester Carbonyl), C-5, C-7
11	38.4	2.10, m	C-9, C-12
12	71.0	5.45, t (6.[1]5)	C-13, C-14, C-16
13	125.4	-	-
14	110.5	6.30, d (1.[1]5)	C-13, C-15, C-16
15	143.2	7.40, t (1.[1]5)	C-13, C-14
16	139.8	7.25, m	C-13, C-15
1' (Nic)	164.5	-	-
2' (Nic)	150.8	9.15, d (2.[1]0)	C-1', C-4'
3' (Nic)	123.5	7.42, dd (8.0, 5.[1]0)	C-5'

Note: "Nic" denotes the Nicotinoyl ester side chain. Chemical shifts are approximate and derived from the class average for educational purposes. Exact values must be determined experimentally.

References

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